molecular formula C13H18O3 B13873568 2-Hydroxy-(2-i-propyl-phenyl)-acetic acid ethyl ester

2-Hydroxy-(2-i-propyl-phenyl)-acetic acid ethyl ester

Cat. No.: B13873568
M. Wt: 222.28 g/mol
InChI Key: HZHVSKBJGPSDCK-UHFFFAOYSA-N
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Description

2-Hydroxy-(2-i-propyl-phenyl)-acetic acid ethyl ester is an organic compound with a complex structure that includes a hydroxyl group, an isopropyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-(2-i-propyl-phenyl)-acetic acid ethyl ester typically involves the esterification of 2-Hydroxy-(2-i-propyl-phenyl)-acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-(2-i-propyl-phenyl)-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or ethers.

Scientific Research Applications

2-Hydroxy-(2-i-propyl-phenyl)-acetic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-(2-i-propyl-phenyl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-(2-methyl-phenyl)-acetic acid ethyl ester
  • 2-Hydroxy-(2-ethyl-phenyl)-acetic acid ethyl ester
  • 2-Hydroxy-(2-propyl-phenyl)-acetic acid methyl ester

Uniqueness

2-Hydroxy-(2-i-propyl-phenyl)-acetic acid ethyl ester is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct properties compared to its analogs.

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

ethyl 2-hydroxy-2-(2-propan-2-ylphenyl)acetate

InChI

InChI=1S/C13H18O3/c1-4-16-13(15)12(14)11-8-6-5-7-10(11)9(2)3/h5-9,12,14H,4H2,1-3H3

InChI Key

HZHVSKBJGPSDCK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1C(C)C)O

Origin of Product

United States

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